molecular formula C10H6O4 B7761202 (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid

Cat. No.: B7761202
M. Wt: 190.15 g/mol
InChI Key: XKMGDVJBAWUUDZ-VMPITWQZSA-N
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Description

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes a benzofuran ring fused with an ethanoic acid moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 3-hydroxy-3H-benzofuran-2-one as a starting material. This compound undergoes a domino reaction involving Friedel-Crafts alkylation followed by intramolecular lactonization to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Recent advancements in catalytic strategies have enabled the development of more efficient and environmentally friendly methods for synthesizing these compounds .

Chemical Reactions Analysis

Types of Reactions

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with a benzene ring fused to a furan ring.

    Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.

    Coumarin: Contains a benzene ring fused to a lactone ring, similar in structure but with different functional groups.

Uniqueness

(2E)-(3-oxo-2-benzofuran-1(3H)-ylidene)ethanoic acid is unique due to its specific functional groups and the presence of an ethanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other benzofuran derivatives .

Properties

IUPAC Name

(2E)-2-(3-oxo-2-benzofuran-1-ylidene)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGDVJBAWUUDZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C(=O)O)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-57-1
Record name NSC17047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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